![molecular formula C14H10F4N2OS B2665851 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether CAS No. 478031-78-6](/img/structure/B2665851.png)
4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether
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Overview
Description
This compound is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), a methyl group (-CH3), and a fluorophenyl group (C6H4F). These groups are often found in pharmaceuticals and could potentially exhibit various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached trifluoromethyl, methyl, and fluorophenyl groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the various attached groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Herbicidal Applications
The synthesis and quantitative structure-activity relationship (QSAR) analysis of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers, which share a structural similarity with the compound , indicate significant pre-emergent activity against narrowleaf weed species. These compounds are designed to inhibit protoporphyrinogen IX oxidase, a critical enzyme in the chlorophyll biosynthetic pathway, offering a novel class of herbicides with a shift from 4'-nitro to 4'-trifluoromethyl substitution (Clark, 1996).
Synthesis and Application in Medicinal and Agricultural Chemistry
A study presents fluoroalkyl amino reagents developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This methodology facilitates the synthesis of fluorinated pyrazoles, which are important building blocks for medicinal and agricultural chemistry. The versatility of these reagents opens up new avenues for the design of novel compounds with potential bioactivity (Schmitt et al., 2017).
Optical and Dielectric Properties in Material Science
Research on the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films has been conducted. This study compares the impact of the trifluoromethyl (CF3) group and ether group on the optical property of fluorinated polyimides, with findings indicating that the ether group has a better thermal stability and similar effects in lowering color intensity. These insights are valuable for the development of materials with specific optical and dielectric properties (Jang et al., 2007).
Antimicrobial Activity
The environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity highlight the potential of such compounds in addressing the need for new antimicrobial agents. The study compares conventional, ultrasonication, and microwave techniques for the synthesis of these compounds, which are then screened for their antimicrobial activity, showcasing the relevance of fluorinated compounds in developing new therapeutic agents (Shelke et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2OS/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASDRSTCBOXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=CC=C(C=C3)F)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether |
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